Ataciguat

描述

阿塔西胍是一种新型的邻氨基苯甲酸衍生物,属于可溶性鸟苷酸环化酶激活剂的结构类别。它以其激活可溶性鸟苷酸环化酶的氧化形式的能力而闻名,该酶在多种生理过程中发挥着至关重要的作用。 阿塔西胍已被研究用于其潜在的治疗应用,特别是在治疗主动脉瓣狭窄等心血管疾病方面 .

准备方法

合成路线和反应条件

阿塔西胍的合成涉及多个步骤,从容易获得的起始原料开始反应条件通常涉及使用有机溶剂、催化剂以及特定的温度和压力条件,以确保最佳的产率和纯度 .

工业生产方法

阿塔西胍的工业生产遵循类似的合成路线,但规模更大。该工艺针对效率、成本效益和可扩展性进行了优化。 这涉及使用大型反应器、连续流系统和先进的纯化技术,以大量生产阿塔西胍 .

化学反应分析

Mechanism of sGC Activation

Ataciguat binds to oxidized/heme-free sGC, mimicking the heme group and stabilizing the enzyme's active conformation. Key findings include:

This activation is NO-independent, making it effective under oxidative stress conditions where NO bioavailability is reduced .

Reduction of Superoxide Anions (O₂- ⁻)

This compound mitigates endothelial dysfunction by neutralizing superoxide radicals:

The compound’s efficacy is linked to sGC’s ferrous heme (Fe²⁺) state, as demonstrated by blunted effects in heme-oxidized models .

Reactive Oxygen Species (ROS) Modulation

This compound’s activity is enhanced in oxidative environments:

These findings highlight its potential in pathologies like atherosclerosis, where ROS levels are elevated .

Chemical Stability and Reactivity

This compound (C₂₁H₁₉Cl₂N₃O₆S₃) exhibits favorable pharmacokinetic properties:

| Property | Value/Characteristic | Source |

|---|---|---|

| Molecular Weight | 576.48 g/mol | |

| Water Solubility | 0.00263 mg/mL (predicted) | |

| Metabolic Stability | Resists hepatic CYP450 metabolism in preclinical models |

Its anthranilic acid derivative structure enables selective interaction with sGC’s regulatory domain .

Therapeutic Implications

Clinical studies emphasize its role in:

-

Aortic Valve Stenosis : Reduces oxidative stress and improves endothelial function .

-

Peripheral Arterial Disease : Early trials showed improved claudication symptoms .

-

Neuropathic Pain : Discontinued due to limited efficacy in Phase II trials .

Comparative Analysis with Other sGC Activators

| Parameter | This compound | Cinaciguat | Riociguat |

|---|---|---|---|

| Target sGC Form | Heme-free/oxidized | Heme-free | Heme-containing |

| NO Dependence | No | No | Synergistic |

| Clinical Status | Discontinued | Phase III (HF) | Approved (PAH) |

This compound’s unique redox-sensitive activation profile distinguishes it from heme-dependent stimulators like riociguat .

科学研究应用

Cardiovascular Diseases

Aortic Valve Stenosis

Ataciguat is currently undergoing clinical trials for its efficacy in treating aortic valve stenosis, a condition characterized by the narrowing of the aortic valve opening. Phase II studies aim to evaluate its safety and effectiveness in slowing the progression of valve calcification and improving hemodynamic parameters in affected patients .

Peripheral Arterial Disease

Previously, this compound was investigated for its potential benefits in patients with peripheral arterial disease. A randomized controlled trial assessed its impact on walking distance and overall vascular function. Although initial studies showed promise, further research was halted due to insufficient efficacy .

Neuropathic Pain Management

This compound has been explored for its potential to alleviate neuropathic pain. However, this line of investigation has been discontinued, as results did not meet clinical endpoints necessary for further development .

Endothelial Function Improvement

Recent studies have demonstrated that this compound enhances endothelial function by reducing oxidative stress. In vitro experiments showed that this compound significantly decreased superoxide anion production in endothelial cells, suggesting its utility in managing conditions linked to oxidative stress and endothelial dysfunction .

Congestive Heart Failure

In preclinical models of congestive heart failure, this compound has been shown to improve vascular function and reduce platelet activation. Chronic administration resulted in enhanced nitric oxide sensitivity and improved vasomotor function, indicating its potential role in managing heart failure-related complications .

Summary of Clinical Studies

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it can be administered orally with a favorable absorption profile. Studies have demonstrated dose-dependent increases in plasma concentration, supporting its use in clinical settings where precise dosing is critical .

作用机制

阿塔西胍通过激活可溶性鸟苷酸环化酶的氧化形式发挥其作用。这种激活导致环磷酸鸟苷(一种参与各种生理过程的关键信号分子)的产生增加。 阿塔西胍的分子靶标包括可溶性鸟苷酸环化酶的含血红素结构域,该结构域在与阿塔西胍结合后会发生构象变化,从而导致酶活性增强 .

相似化合物的比较

阿塔西胍在可溶性鸟苷酸环化酶激活剂中是独一无二的,因为它能够专门靶向酶的氧化形式。类似的化合物包括:

利奥西呱: 另一种可溶性鸟苷酸环化酶刺激剂,但它主要靶向酶的还原形式。

西那西呱: 一种具有不同化学结构和作用机制的可溶性鸟苷酸环化酶激活剂。

阿塔西胍对可溶性鸟苷酸环化酶氧化形式的特异性使其有别于这些类似化合物,使其成为研究氧化可溶性鸟苷酸环化酶在各种生理和病理过程中的作用的宝贵工具。

生物活性

Ataciguat, also known as HMR-1766, is a soluble guanylate cyclase (sGC) activator that has garnered attention for its potential therapeutic applications in various cardiovascular diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on endothelial function, and relevant clinical findings.

This compound enhances the production of cyclic guanosine monophosphate (cGMP) by activating sGC, which plays a crucial role in mediating the effects of nitric oxide (NO) in vascular physiology. The compound has shown efficacy in counteracting oxidative stress, a common feature in cardiovascular diseases that impairs NO signaling.

- Activation of sGC : this compound stimulates both heme-containing and heme-free forms of sGC, leading to increased cGMP levels even in conditions of oxidative stress. Studies have demonstrated that it significantly enhances cGMP production in smooth muscle cells exposed to reactive oxygen species (ROS) such as hydrogen peroxide (H2O2) .

- Reduction of Superoxide Anions : In endothelial cells, this compound reduces the formation of superoxide anions induced by angiotensin II. This reduction is associated with improved endothelial function and vascular relaxation, highlighting its potential role in managing oxidative stress-related vascular dysfunction .

Effects on Endothelial Function

Research indicates that this compound improves endothelial function through several mechanisms:

- Enhanced Vascular Relaxation : In isolated aortic rings from hypertensive models, this compound treatment resulted in improved relaxation responses compared to controls. For instance, the effective concentration (Emax) for relaxation was significantly higher in treated groups .

- Inhibition of Platelet Activation : Chronic treatment with this compound has been shown to normalize platelet activation in animal models, suggesting potential benefits in preventing thrombus formation .

Clinical Studies and Findings

This compound has been evaluated in various clinical settings, although some studies have been halted due to lack of efficacy. Key findings include:

- Preclinical Studies : In models of congestive heart failure and aortic stenosis, this compound demonstrated a capacity to reduce aortic valve calcification and improve overall vascular function .

- Clinical Trials : Early-stage clinical trials indicated that this compound might slow the progression of conditions like peripheral arterial disease and neuropathic pain . However, further development has faced challenges.

Data Summary

The following table summarizes key findings from studies on this compound's biological activity:

| Study Type | Model/Population | Key Findings |

|---|---|---|

| Preclinical | Rat model of heart failure | Improved vascular function and NO sensitivity |

| Preclinical | Canine model of coronary thrombosis | Reduced thrombus formation and normalized platelet activation |

| Clinical Trial | Healthy volunteers | Enhanced cGMP production under oxidative stress |

| Clinical Trial | Patients with aortic stenosis | Slowed progression of valve dysfunction |

Case Studies

Case Study 1 : A study involving a rat model with congestive heart failure showed that chronic treatment with this compound led to normalized endothelial function and reduced platelet activation, suggesting its therapeutic potential in heart failure management .

Case Study 2 : In patients with peripheral arterial disease, initial trials indicated that this compound could improve walking distance and overall vascular health; however, these studies were not continued due to insufficient primary outcomes .

常见问题

Q. What is the molecular mechanism of Ataciguat in activating soluble guanylate cyclase (sGC)?

This compound (HMR-1766) is a nitric oxide (NO)-independent sGC activator that targets the oxidized heme iron redox state of the enzyme, stimulating cyclic guanosine monophosphate (cGMP) production. This mechanism bypasses impaired NO-sGC signaling, making it effective in conditions like endothelial dysfunction. In vitro, this compound relaxes aortic and coronary artery rings, but this effect is abolished by NO synthase (NOS) inhibitors, suggesting partial NO dependency in specific cellular contexts .

Methodological Insight : To validate sGC activation, measure cGMP levels in target tissues (e.g., vascular smooth muscle cells) using ELISA or radioimmunoassay. Include NOS inhibitors (e.g., L-NAME) to assess NO dependency .

Q. What preclinical models are commonly used to study this compound’s cardiovascular effects?

Key models include:

- In vitro : Human umbilical vein endothelial cells (HUVECs) for NO production studies ; isolated aortic/coronary rings for vasorelaxation assays .

- In vivo :

- Heart failure models : CHF rats show restored endothelial-dependent vasodilation and reduced platelet activation via VASP phosphorylation .

- Myocardial infarction : Dose-dependent reduction in infarct size (0–2 μg/kg) in mice .

- Atherosclerosis : Reduced plaque formation and improved endothelial function in coronary thrombosis models .

Experimental Design Tip : Use pressure-volume loops in vivo to assess cardiac output changes post-Ataciguat administration .

Q. How can researchers optimize dosing regimens for this compound in preclinical studies?

Evidence from myocardial infarction models suggests a dose-dependent response:

- 1 μg/kg : Moderate reduction in infarct size (~15–20%).

- 2 μg/kg : Significant reduction (~25–30%) with minimal toxicity .

Methodological Considerations : - Conduct pharmacokinetic studies to determine tissue bioavailability.

- Use telemetry in conscious animals to monitor hemodynamic effects longitudinally .

Q. What challenges exist in translating this compound’s preclinical efficacy to clinical trials?

Despite promising preclinical data, clinical development has faced hurdles:

- Phase II trials for neuropathic pain and peripheral artery disease were terminated due to insufficient efficacy .

- Ongoing trials for aortic stenosis focus on sGC activation to reduce calcification .

Translational Recommendations : - Prioritize biomarkers (e.g., serum cGMP, VASP phosphorylation) to confirm target engagement.

- Optimize patient stratification (e.g., baseline sGC oxidation status) .

Q. What methodological best practices ensure stability and solubility of this compound in experimental settings?

- Storage : Powder at -20°C (stable for 3 years); solutions in DMSO at -80°C (1 month stability) .

- Solubility : 95 mg/mL in DMSO. For aqueous buffers, use sonication and heating (37°C) to prevent precipitation .

Q. How can researchers validate this compound’s target specificity in complex systems?

Use pharmacological inhibitors like ODQ (sGC inhibitor) to confirm on-target effects. For example:

- In sheep sphincter of Oddi, ODQ reduces this compound-induced relaxation by 60–70% .

Validation Workflow :

Measure cGMP accumulation before/after inhibitor treatment.

Perform Western blotting for sGC downstream targets (e.g., phosphorylated VASP) .

Q. How does this compound compare to other sGC activators like Vericiguat in experimental settings?

- This compound : Activates oxidized sGC; shows superior vasorelaxation vs. Zaprinast (PDE5 inhibitor) in sheep models .

- Vericiguat : Stimulates both reduced and oxidized sGC, with broader hemodynamic effects .

Comparative Study Design : - Use head-to-head assays in disease-relevant models (e.g., hypertension or calcific aortic valve stenosis).

- Evaluate off-target effects via proteomic profiling .

属性

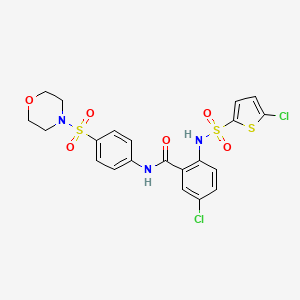

IUPAC Name |

5-chloro-2-[(5-chlorothiophen-2-yl)sulfonylamino]-N-(4-morpholin-4-ylsulfonylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19Cl2N3O6S3/c22-14-1-6-18(25-34(28,29)20-8-7-19(23)33-20)17(13-14)21(27)24-15-2-4-16(5-3-15)35(30,31)26-9-11-32-12-10-26/h1-8,13,25H,9-12H2,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQHLRGARXNPFCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)NS(=O)(=O)C4=CC=C(S4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19Cl2N3O6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048746 | |

| Record name | Ataciguat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

576.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254877-67-3 | |

| Record name | Ataciguat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0254877673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ataciguat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12805 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ataciguat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ataciguat | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP166M390Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。